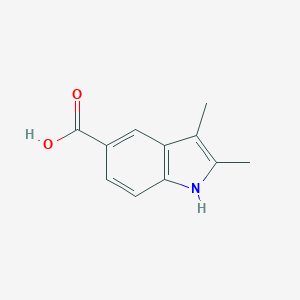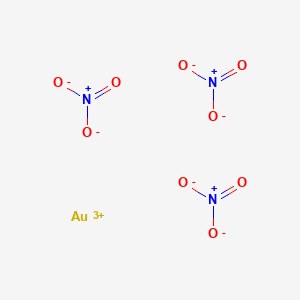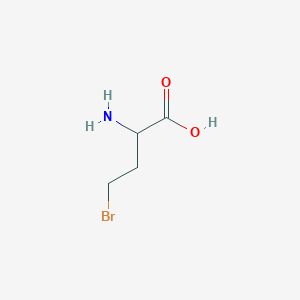![molecular formula C20H14O2 B077430 Benz[a]anthracene-8-acetic acid CAS No. 13728-58-0](/img/structure/B77430.png)
Benz[a]anthracene-8-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracene-8-acetic acid, also known as BAA, is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and mutagen, which means that it has the ability to cause cancer and genetic mutations in living organisms. BAA has been extensively studied for its chemical properties, synthesis methods, and biological effects. In
Wirkmechanismus
Benz[a]anthracene-8-acetic acid exerts its carcinogenic and mutagenic effects through a complex mechanism that involves the formation of DNA adducts. Benz[a]anthracene-8-acetic acid can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind covalently to DNA and cause mutations. The DNA adducts formed by Benz[a]anthracene-8-acetic acid can interfere with DNA replication and repair, leading to genetic instability and cancer.
Biochemische Und Physiologische Effekte
Benz[a]anthracene-8-acetic acid has been shown to affect various biochemical and physiological processes in living organisms. It can induce oxidative stress, inflammation, and apoptosis in cells. Benz[a]anthracene-8-acetic acid can also alter gene expression and protein synthesis, leading to changes in cell signaling and metabolism. Benz[a]anthracene-8-acetic acid has been linked to various health effects in humans, such as lung cancer, skin cancer, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Benz[a]anthracene-8-acetic acid has several advantages as a model compound for scientific research. It is a well-characterized and widely available compound that can be synthesized in large quantities. Benz[a]anthracene-8-acetic acid is also stable and can be stored for long periods without degradation. However, Benz[a]anthracene-8-acetic acid has some limitations for lab experiments. It is a potent carcinogen and mutagen, which means that it poses a health risk to researchers working with it. Benz[a]anthracene-8-acetic acid also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Benz[a]anthracene-8-acetic acid. One area of interest is the identification of new biomarkers for Benz[a]anthracene-8-acetic acid exposure and toxicity. Biomarkers can provide early warning signs of Benz[a]anthracene-8-acetic acid-induced health effects and help to guide prevention and treatment strategies. Another area of research is the development of new methods for detecting and quantifying Benz[a]anthracene-8-acetic acid in environmental and biological samples. This can help to better understand the sources and pathways of Benz[a]anthracene-8-acetic acid exposure and its health effects. Additionally, there is a need for more research on the mechanisms of Benz[a]anthracene-8-acetic acid-induced carcinogenesis and mutagenesis, and the development of new strategies for preventing and treating Benz[a]anthracene-8-acetic acid-induced diseases.
In conclusion, Benz[a]anthracene-8-acetic acid is a potent carcinogen and mutagen that has been extensively studied for its chemical properties, synthesis methods, and biological effects. Benz[a]anthracene-8-acetic acid has many scientific research applications, including the study of carcinogenesis, metabolism, and bioactivation of PAHs. Benz[a]anthracene-8-acetic acid exerts its effects through the formation of DNA adducts, which can lead to genetic instability and cancer. Benz[a]anthracene-8-acetic acid has advantages and limitations for lab experiments, and there are several future directions for research on Benz[a]anthracene-8-acetic acid, including the identification of new biomarkers, development of new detection methods, and understanding the mechanisms of Benz[a]anthracene-8-acetic acid-induced diseases.
Synthesemethoden
Benz[a]anthracene-8-acetic acid can be synthesized through a multi-step process that involves the condensation of naphthalene and benzene, followed by oxidation and acetylation reactions. The synthesis of Benz[a]anthracene-8-acetic acid is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration. The purity and yield of Benz[a]anthracene-8-acetic acid can be affected by various factors, such as the quality of starting materials, reaction time, and solvent choice.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracene-8-acetic acid has been widely used in scientific research as a model compound to study the carcinogenic and mutagenic properties of PAHs. It has been shown to induce tumors in various animal models, including mice, rats, and fish. Benz[a]anthracene-8-acetic acid is also used as a probe to study the metabolism and bioactivation of PAHs in living organisms. Benz[a]anthracene-8-acetic acid can be labeled with radioactive isotopes, such as carbon-14 or tritium, to track its fate in the body and identify its metabolites.
Eigenschaften
CAS-Nummer |
13728-58-0 |
|---|---|
Produktname |
Benz[a]anthracene-8-acetic acid |
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
2-benzo[a]anthracen-8-ylacetic acid |
InChI |
InChI=1S/C20H14O2/c21-20(22)12-15-6-3-5-14-11-19-16(10-18(14)15)9-8-13-4-1-2-7-17(13)19/h1-11H,12H2,(H,21,22) |
InChI-Schlüssel |
YVOAZNOUAGAOMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O |
Andere CAS-Nummern |
13728-58-0 |
Synonyme |
Benz[a]anthracene-8-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



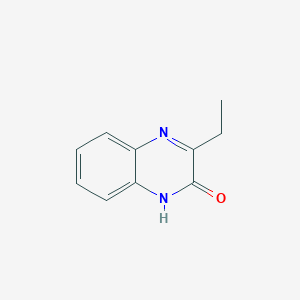
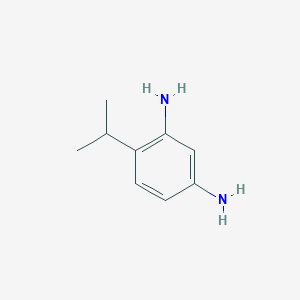
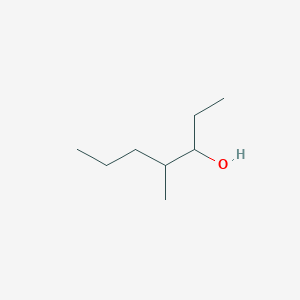
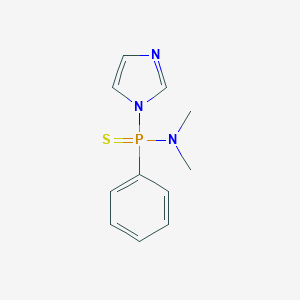

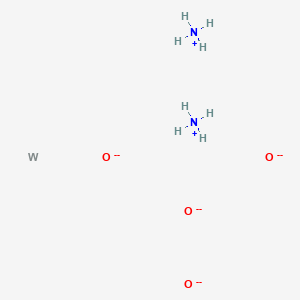
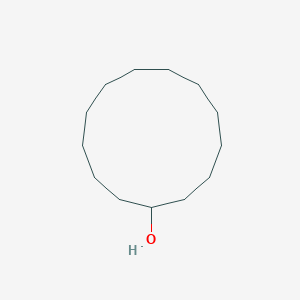
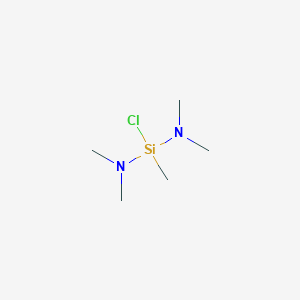
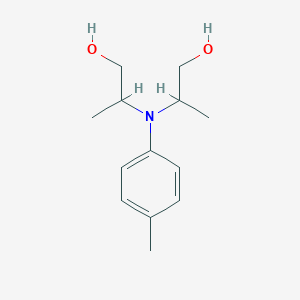
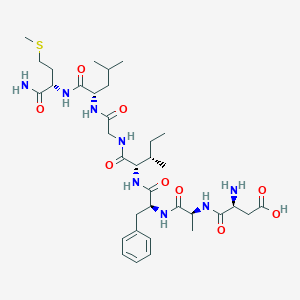
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
